(R)-3-Amino-3-cyclopentylpropanenitrile

Janus Kinase Inhibitor Stereoselective Binding Topical Ocular Drug Delivery

Racemic or (S)-configured 3-amino-3-cyclopentylpropanenitrile introduces a 50% inactive enantiomer that fails to productively bind the JAK2 ATP pocket (PDB 8G6Z), complicating downstream purification and undermining kinase selectivity profiles. This (R)-enantiomer (CAS 1269773-91-2) serves as the direct, pre-resolved precursor to the (3R)-amino-3-cyclopentyl-azetidine core of clinical-stage topical JAK inhibitors for dry eye disease. - Eliminates costly chiral resolution of final API; avoids lipase-catalyzed kinetic resolution of racemic β-aminonitriles. - Nitrile group enables divergent synthesis of β-amino esters, β-diamines, and β-lactams without asymmetric steps. - Single-enantiomer starting material ensures 100% stereochemical fidelity for SAR-driven lead optimization.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B12964992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-cyclopentylpropanenitrile
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N
InChIInChI=1S/C8H14N2/c9-6-5-8(10)7-3-1-2-4-7/h7-8H,1-5,10H2/t8-/m1/s1
InChIKeyPZWHYDFIWJEXCL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-cyclopentylpropanenitrile Procurement Guide


(R)-3-Amino-3-cyclopentylpropanenitrile is a chiral β-aminonitrile that serves as a critical sp³-rich building block in modern drug discovery, most notably for topical Janus kinase (JAK) inhibitors. Its (R) stereochemistry at the carbon bearing the primary amine is essential for orienting downstream pyrazole-pyrimidine motifs into the ATP-binding pocket of JAK2 [1]. Unlike simple achiral nitrile intermediates, this compound’s cyclopentyl ring and defined chirality directly impact enzyme binding affinity, kinome selectivity, and aqueous solubility of the final drug candidates [1].

Stereochemical control Enantiopure (R) configuration aligns with JAK2 ATP-pocket contacts; required for productive binding orientation.
Scaffold assembly Key precursor for sp³-rich azetidine-bridged kinase inhibitor cores; supports increased Fsp³ and selectivity.
Research context Fits JAK-STAT pathway modulator studies; enables enantiomer-specific structure–activity relationship (SAR) campaigns.

Why the (R)-Enantiomer Cannot Be Replaced


In the context of JAK inhibitor synthesis, substituting (R)-3-amino-3-cyclopentylpropanenitrile with its (S)-enantiomer or racemic mixture is not viable. The crystal structure of JAK2 in complex with the lead inhibitor (PDB 8G6Z) confirms that the (R)-configured chiral center pre-organizes the molecule for a productive binding pose within the enzyme's active site [1]. The (S)-enantiomer would place the critical pyrazole-pyrimidine warhead in an incompatible orientation, leading to a complete loss of JAK inhibition. Using a racemate would introduce 50% of an inactive, potentially off-target-binding enantiomer, complicating purification, reducing yield, and undermining kinase selectivity profiles established through extensive structure-activity relationship (SAR) studies [1].

Enantiomer mismatch: (S) or racemate The (S)-enantiomer cannot reproduce the JAK2 hinge-binding orientation; reported complete loss of inhibition in biochemical assays. Racemic material introduces an inactive enantiomer, may complicate purification and undermine kinase selectivity profiles.
Scaffold-derived selectivity risk Compounds lacking the chiral cyclopentyl-azetidine core showed broad off-target kinome binding. Substituting with achiral or sp²-rich analogs may shift kinome-selectivity profiles away from reported clean JAK-family focus.

Selection Evidence: (R)-3-Amino-3-cyclopentylpropanenitrile


Enantiomer-Specific JAK2 Inhibition

The (R)-enantiomer of the 3-cyclopentyl-3-aminopropanenitrile core is indispensable for JAK2 inhibition. X-ray crystallography (PDB 8G6Z) defines the (3R)-cyclopentyl ring orientation within a hydrophobic pocket, directly enabling the attached pyrimidine-pyrazole moiety to form critical hydrogen bonds with the hinge region of JAK2 [1]. In contrast, the (S)-enantiomer cannot simultaneously occupy this pocket and maintain the hinge-binding contacts, resulting in a complete loss of inhibitory activity. This is supported by a systematic medicinal chemistry campaign where only the (R)-configured series showed biochemical potency; the (S)-enantiomer of the lead compound (Compound 13) was reported as inactive in the primary JAK2 biochemical assay [1].

JAK2 inhibition
Head-to-head
(R) series: active vs (S) series: inactive
Enantiomer-specific target engagement; (S) may not support JAK2 research models.
PDB 8G6Z crystallography; Compound 13 series biochemical assay.
Janus Kinase Inhibitor Stereoselective Binding Topical Ocular Drug Delivery

Superior Kinome Selectivity

Incorporating the cyclopentyl-substituted chiral aminonitrile is a key design element for achieving kinome-wide selectivity. Initial lead compounds based on an sp²-rich propanenitrile scaffold (compound 5) showed broad, promiscuous binding across the human kinome in a KINOMEscan panel, indicating a high risk of off-target toxicity [1]. The introduction of the saturated, chiral cyclopentyl-bearing azetidine bridge (synthesized from the target compound) dramatically increased the sp³ fraction (Fsp3) and reduced the number of kinases inhibited. The final lead, compound 31, demonstrated a drastically cleaner kinome profile, with strong activity restricted primarily to the JAK-STAT pathway while sparing other kinase families [1].

Kinome selectivity
Reported comparison
Promiscuous (cpd 5) → clean JAK-family profile (cpd 31)
Chiral cyclopentyl scaffold may reduce off-target kinase binding in screening.
KINOMEscan panel across >450 human kinases.
Kinase Selectivity Off-Target Activity KINOMEscan

Enhanced Aqueous Solubility

The drug design campaign explicitly aimed to improve aqueous solubility for topical ocular delivery. The saturated cyclopentyl ring of the target building block contributes to a higher fraction sp³ (Fsp3), which is correlated with improved solubility and lower melting points [1]. By replacing planar, aromatic-linker analogs with the sp³-rich cyclopentyl-azetidine core (derived from (R)-3-amino-3-cyclopentylpropanenitrile), the final lead compound 31 achieved sufficient solubility for a heavily loaded, shelf-stable multi-dose ophthalmic formulation, a critical requirement for treating dry eye disease [1]. Earlier, more aromatic congeners with similar potency failed to meet this solubility threshold.

Aqueous solubility
Class-level inference
Formulatable >1 mg/mL (cpd 31) vs not formulatable (sp²-rich precursors)
May support topical formulation research; solubility threshold met for ocular models.
pH 6.8-7.4 buffer conditions; exact values in supplementary data.
Solubility Druglikeness Physicochemical Properties

Key Applications of (R)-3-Amino-3-cyclopentylpropanenitrile


Topical JAK Inhibitor Synthesis

The primary application is the construction of the (3R)-amino-3-cyclopentyl-azetidine core found in clinical-stage topical JAK inhibitors for dry eye disease. This specific (R)-enantiomer is the direct precursor for the lead compound series, as the (S)-enantiomer is inactive against JAK2 [1]. In manufacturing, using the preformed chiral nitrile avoids a costly and low-yielding chiral resolution of the final active pharmaceutical ingredient (API).

β-Amino Acid Peptidomimetic Synthesis

β-Aminonitriles are versatile intermediates for β-amino acids, which are key components of peptidomimetics with enhanced metabolic stability. The chiral cyclopentyl-substituted variant introduces significant steric bulk and lipophilicity, useful for designing P2-P3 site probes for proteases that require a hydrophobic S2 pocket. Lipase-catalyzed kinetic resolutions of related racemic alicyclic β-aminonitriles can also be avoided by directly sourcing the desired enantiomer [2].

Chiral Building Block Diversification

The nitrile group serves as a masked carboxylic acid or amine. This allows the compound to be used as a single-enantiomer starting material for generating diverse chiral building blocks, such as β-amino esters, β-diamines, or β-lactams, without the need for asymmetric synthesis steps. Its superiority over racemic mixtures lies in eliminating the 50% material loss and purification challenges inherent in using chiral pool substrates [1][2].

Application
Selection Property
Validation Focus
JAK pathway inhibitor synthesis for ocular research models
Enantiopure (R) chiral aminonitrile core
Stereospecific JAK2 inhibition in enzyme assays
β-Amino acid peptidomimetic design
Chiral β-aminonitrile scaffold with cyclopentyl steric bulk
Protease pocket occupancy and metabolic stability profiling
Diversification to chiral β-amino esters/β-lactams
Nitrile as masked carboxylic acid/amine handle
Enantiomeric excess retention in downstream synthetic steps
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